1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine
Overview
Description
“1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine” is a compound with the empirical formula C5H9N3 and a molecular weight of 111.15 . It is a heterocyclic compound that contains an imidazole ring, which is a five-membered ring with two nitrogen atoms . This compound is part of a class of compounds known as imidazoles, which are known for their wide range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of “1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine” can be represented by the SMILES stringCn1ccnc1CN
. The InChI code for this compound is 1S/C5H9N3/c1-8-3-2-7-5(8)4-6/h2-3H,4,6H2,1H3
.
Scientific Research Applications
Antidiabetic Properties
Piperazine derivatives, including those related to "1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine," have been identified as new antidiabetic compounds. Structure-activity relationship studies have led to the identification of potent antidiabetic agents effective in improving glucose tolerance without any adverse events or hypoglycemic effect, particularly mediated by an increase of insulin secretion independently of alpha2 adrenoceptor blockage (Le Bihan et al., 1999).
Anti-Inflammatory Activity
Compounds derived from "1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine" have been evaluated for their anti-inflammatory activities. Novel sets of derivatives have shown moderate to significant in vitro and in vivo anti-inflammatory activities, indicating their potential as therapeutic agents for inflammation-related disorders (Ahmed et al., 2017).
Antimicrobial and Antifungal Activities
The compound and its derivatives have been explored for their antimicrobial and antifungal efficacies. Synthesized compounds exhibited moderate to significant antibacterial and antifungal activities, with some showing comparable activities to standard drugs. This highlights the potential of these derivatives in treating various microbial infections (Gan et al., 2010).
Anticancer Properties
Research has also been conducted on the anticancer activities of "1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine" derivatives. Certain synthesized compounds showed promising anticancer activities against various cancer cell lines, indicating their potential as novel therapeutic agents in cancer treatment. The structure-activity relationship studies have helped in identifying compounds with high potency and selectivity towards cancer cells over normal cells (Mustafa et al., 2011).
Future Directions
The future directions for “1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine” and other imidazole derivatives could involve further exploration of their chemical and biological properties. Given their wide range of biological activities, these compounds could be potential candidates for the development of new drugs .
properties
IUPAC Name |
1-methyl-2-(1-methylimidazol-2-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-12-5-3-10-7-8(12)9-11-4-6-13(9)2/h4,6,8,10H,3,5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRMNNLXTWOKOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1C2=NC=CN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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